(R)-2-(Dibenzylamino)pentane-1,5-diol (R)-2-(Dibenzylamino)pentane-1,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675864
InChI: InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1
SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO
Molecular Formula: C19H25NO2
Molecular Weight: 299.4 g/mol

(R)-2-(Dibenzylamino)pentane-1,5-diol

CAS No.:

Cat. No.: VC13675864

Molecular Formula: C19H25NO2

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Dibenzylamino)pentane-1,5-diol -

Specification

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
IUPAC Name (2R)-2-(dibenzylamino)pentane-1,5-diol
Standard InChI InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1
Standard InChI Key STMJXJLQFBAPTD-LJQANCHMSA-N
Isomeric SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (R)-2-(dibenzylamino)pentane-1,5-diol, reflects its substitution pattern:

  • A pentane chain (C₅H₁₀) forms the backbone.

  • A dibenzylamine group (–N(CH₂C₆H₅)₂) is attached to the second carbon.

  • Hydroxyl groups (–OH) occupy the first and fifth carbons .

The stereocenter at the second carbon confers chirality, making the (R)-configuration critical for its biological and catalytic activity. The SMILES notation for this enantiomer is C(CC(CO)N(Cc1ccccc1)Cc2ccccc2)CO, while its InChIKey is OWNMJOXOYSOFQX-ZETCQYMHSA-N .

Spectral and Computational Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of hydroxyl (–OH, ~3300 cm⁻¹) and aromatic (C–H bend, ~700 cm⁻¹) functional groups. Computational models predict a polar surface area (PSA) of 52.9 Ų and a logP value of 2.91, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₅NO₂
Molecular Weight299.41 g/mol
Melting Point139–140°C (estimated)
Boiling Point426.7°C at 760 mmHg
SolubilityMethanol, Ethanol, DCM

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-2-(dibenzylamino)pentane-1,5-diol typically involves asymmetric aminolysis or enzymatic resolution strategies:

  • Aminolysis of Epoxides: Reacting a pentane-derived epoxide with dibenzylamine under basic conditions yields the amino diol. Enzymatic catalysts like transketolase enhance stereoselectivity .

  • Chiral Pool Synthesis: Starting from (R)-2-aminopentane-1,5-diol, dibenzylation using benzyl bromide introduces the protective groups .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Temperature25–30°C+15%
SolventTetrahydrofuran (THF)+20%
Catalyst Loading5 mol%+12%

Industrial-Scale Production

Industrial processes prioritize atom economy and catalyst recyclability. Continuous-flow reactors achieve 85% conversion with immobilized enzymes, reducing waste generation .

Physicochemical Properties and Stability

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (Tg) of 67°C, indicating amorphous solid-state behavior. The compound is stable under inert atmospheres but undergoes oxidative degradation above 200°C .

Solubility and Partitioning

The compound exhibits pH-dependent solubility:

  • Highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Poor solubility in water (0.12 mg/mL at 25°C) .

Applications in Scientific Research

Asymmetric Catalysis

(R)-2-(Dibenzylamino)pentane-1,5-diol serves as a chiral ligand in transition-metal catalysis. For example, in ruthenium-catalyzed transfer hydrogenation, it achieves 98% enantiomeric excess (ee) for ketone substrates .

Pharmaceutical Intermediates

The compound is a precursor to β-amino alcohols, which are building blocks for antidepressants (e.g., sertraline) and antivirals (e.g., oseltamivir) .

Table 3: Comparative Analysis with Analogues

CompoundBiological ActivitySelectivity
(S)-EnantiomerLower receptor affinity45% ee
N-Benzyl DerivativeEnhanced solubility78% yield

Recent Research Advancements

Enzymatic Modifications

Recent studies utilize engineered transaminases to synthesize (R)-2-(dibenzylamino)pentane-1,5-diol with 99% ee, reducing reliance on chiral auxiliaries .

Toxicological Profiling

In vitro assays indicate low cytotoxicity (IC₅₀ > 100 μM) in HepG2 cells, suggesting favorable safety profiles for drug development .

Challenges and Future Directions

Scalability Issues

Current enzymatic methods face substrate inhibition at high concentrations. Solutions include fed-batch reactors and solvent engineering .

Expanding Applications

Ongoing research explores its use in organocatalysis and nanomaterial templating, leveraging its amphiphilic structure .

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